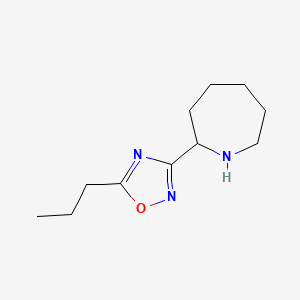

3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole

Description

Significance of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Their prevalence is notable in numerous pharmaceuticals, where the heterocyclic core is often essential for the molecule's therapeutic effect. semanticscholar.orgijnrd.orgrroij.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these rings, influencing factors like solubility, lipophilicity, and the ability to form hydrogen bonds. researchgate.net This versatility allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates, enhancing their efficacy and minimizing adverse effects. rroij.com More than 90% of new drugs contain a heterocyclic moiety, highlighting their indispensable role in drug discovery. semanticscholar.org The structural diversity inherent in heterocyclic systems provides a rich playground for the design of molecules that can interact with specific biological targets, leading to treatments for a wide range of diseases. semanticscholar.org

Overview of 1,2,4-Oxadiazole (B8745197) Ring Systems and Their Research Relevance

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. nih.gov First synthesized in 1884, this scaffold has garnered significant attention in medicinal chemistry due to its bioisosteric properties, where it can mimic other functional groups like esters and amides, often with improved metabolic stability. nih.govfrontiersin.org The 1,2,4-oxadiazole ring is considered a "privileged scaffold" due to its presence in compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. nih.govnih.gov

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved through the reaction of amidoximes with acylating agents. researchgate.net The ring itself is generally stable to a range of chemical conditions. nih.gov The reactivity of the 1,2,4-oxadiazole ring is characterized by the nucleophilic nature of the N(3) atom and the electrophilic character of the carbon atoms, and it can undergo rearrangements to form other heterocyclic systems under certain conditions. researchgate.netchim.it The electron-withdrawing nature of the ring can also influence the reactivity of its substituents. mdpi.com

Overview of Azepane Ring Systems and Their Research Relevance

Azepane, a seven-membered saturated heterocycle containing one nitrogen atom, is another important structural motif in medicinal chemistry. researchgate.netnih.gov Its derivatives are found in a variety of natural products and synthetic bioactive molecules. researchgate.netnih.gov The flexible, non-planar conformation of the azepane ring allows it to present substituents in a variety of spatial orientations, which can be advantageous for optimizing interactions with biological targets.

Azepane-containing compounds have been investigated for a range of therapeutic applications, including as antidiabetic, anticancer, and antiviral agents. researchgate.netnih.gov The synthesis of functionalized azepanes can be challenging due to the kinetics of forming a seven-membered ring, but various synthetic strategies, including ring-closing metathesis and ring expansion of smaller rings like piperidines, have been developed. researchgate.netrsc.org The incorporation of the azepane scaffold can influence a molecule's conformational flexibility and lipophilicity, which are critical parameters in drug design.

Rationale for Investigating 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole as a Hybrid Chemical Entity

The compound this compound represents a hybrid molecule that strategically combines the structural features of both the 1,2,4-oxadiazole and azepane ring systems. The rationale for designing and studying such hybrid molecules lies in the potential for synergistic or novel biological activities that are not present in the individual components. jmpas.com The concept of molecular hybridization involves linking two or more pharmacophores to create a new chemical entity with an enhanced or unique pharmacological profile. frontiersin.orgnih.gov

The azepane ring, attached at the 3-position of the oxadiazole, introduces a flexible, three-dimensional element to the molecule. This can allow for a more extensive exploration of the binding pocket of a target protein, potentially leading to increased potency and selectivity. The nitrogen atom within the azepane ring also provides a site for further functionalization, allowing for the creation of a library of related compounds to explore structure-activity relationships. The combination of the rigid, aromatic 1,2,4-oxadiazole ring with the flexible, saturated azepane ring creates a unique molecular architecture with the potential for novel biological properties. The investigation of this compound is therefore a logical step in the ongoing search for new chemical entities with therapeutic potential.

Compound and Scaffold Information

| Compound Name | Constituent Scaffolds |

| This compound | 1,2,4-Oxadiazole, Azepane |

Structure

3D Structure

Properties

Molecular Formula |

C11H19N3O |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

3-(azepan-2-yl)-5-propyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C11H19N3O/c1-2-6-10-13-11(14-15-10)9-7-4-3-5-8-12-9/h9,12H,2-8H2,1H3 |

InChI Key |

MOKODIYQKLXQED-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NO1)C2CCCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azepan 2 Yl 5 Propyl 1,2,4 Oxadiazole and Its Substructures

Strategies for 1,2,4-Oxadiazole (B8745197) Ring Construction

The 1,2,4-oxadiazole ring is a prominent heterocycle in medicinal chemistry, often serving as a bioisosteric replacement for amide and ester functionalities. researchgate.net Its synthesis has been extensively explored, leading to a variety of reliable methods for its construction.

Amidoxime (B1450833) Cyclization Pathways for 5-Propyl-1,2,4-oxadiazole Synthesis

A cornerstone in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime intermediate. nih.govresearchgate.net This intermediate is typically formed by the acylation of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). researchgate.net For the synthesis of a 5-propyl-1,2,4-oxadiazole, this would involve the reaction of an appropriate amidoxime with a derivative of butyric acid.

The general three-step process involves:

Conversion of a nitrile to an amidoxime using hydroxylamine (B1172632). nih.gov

Coupling of the amidoxime with a carboxylic acid or its activated form to yield an O-acylamidoxime. nih.gov

Cyclodehydration of the O-acylamidoxime to form the 1,2,4-oxadiazole ring. nih.gov

Various reagents and conditions have been developed to promote the cyclodehydration step, which can sometimes be spontaneous upon formation of the O-acylamidoxime. researchgate.net To avoid harsh conditions and improve yields, catalytic methods have been introduced. For instance, the use of a superbase system like MOH/DMSO (where M = Li, Na, K) can lead to excellent yields in short reaction times. chim.it Another effective catalyst is tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), which allows the reaction to proceed at room temperature. chim.it

| Catalyst/Reagent | Conditions | Outcome | Reference(s) |

| MOH/DMSO (M=Li, Na, K) | Room Temperature | Excellent yields, short reaction times | chim.it |

| Tetrabutylammonium hydroxide (TBAH) | Room Temperature, THF | Mild conditions, efficient cyclization | chim.it |

| Pyridine | Reflux | Spontaneous cyclization may occur | researchgate.net |

| Carbonyldiimidazole (CDI) | NaOH/DMSO | Effective activation for one-pot synthesis | mdpi.comnih.gov |

1,3-Dipolar Cycloaddition Approaches to 1,2,4-Oxadiazoles

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered rings. wikipedia.org In the context of 1,2,4-oxadiazole synthesis, this typically involves the reaction of a nitrile oxide with a nitrile. researchgate.netorganic-chemistry.org The nitrile oxide acts as the 1,3-dipole and the nitrile serves as the dipolarophile. wikipedia.org

This approach is highly valuable for its regio- and stereoselectivity. wikipedia.org For instance, iron(III) nitrate (B79036) can mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, where the reaction proceeds through the in-situ formation of a nitrile oxide from an α-nitroketone intermediate. organic-chemistry.org The reaction of arylnitrile oxides with imidates also provides a route to novel 1,2,4-oxadiazole derivatives. researchgate.net

The reaction of 1,3,4-oxadiazoles with electron-rich or strained olefins can also proceed via a cascade reaction involving an initial inverse electron demand Diels-Alder reaction to form a carbonyl ylide, which then undergoes a 1,3-dipolar cycloaddition. nih.gov

| Reactants | Key Features | Resulting Structure | Reference(s) |

| Nitrile Oxide + Nitrile | Classic 1,3-dipolar cycloaddition | 3,5-Disubstituted 1,2,4-oxadiazole | researchgate.netorganic-chemistry.org |

| Alkyne + Nitrile (with Fe(NO₃)₃) | In-situ nitrile oxide formation | 3-Acyl-1,2,4-oxadiazole | organic-chemistry.org |

| Arylnitrile Oxide + Imidate | Cycloaddition to C=N bond | 1,2,4-Oxadiazole derivatives | researchgate.net |

| 1,3,4-Oxadiazole + Olefin | Diels-Alder/1,3-dipolar cycloaddition cascade | Symmetrical 2:1 cycloadducts | nih.gov |

Oxidative Cyclization Reactions for 1,2,4-Oxadiazole Formation

Oxidative cyclization methods offer an alternative pathway to 1,2,4-oxadiazoles, often starting from amidoximes or amidines. These reactions involve the formation of a key N-O or C-O bond through an oxidation process.

One such method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes, which tolerates a range of alkyl and aryl substrates. thieme-connect.de Another approach utilizes iodobenzene (B50100) diacetate (PIDA) to mediate the intramolecular oxidative cyclization of N-acylguanidines or N-acyl amidines to form 3-amino-1,2,4-oxadiazoles. mdpi.comrsc.orgnih.gov

Electrochemical methods have also emerged as a green and efficient way to synthesize 1,2,4-oxadiazoles. Anodic oxidation of N-benzyl amidoximes can generate an iminoxy radical, which undergoes intramolecular cyclization to yield the desired product under mild conditions. rsc.org Furthermore, a copper-catalyzed cascade oxidative reaction of amidines and methylarenes has been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com

| Starting Material | Oxidant/Method | Key Intermediate | Reference(s) |

| Amidoximes | DDQ | - | thieme-connect.de |

| N-Acylguanidines/N-Acyl amidines | PIDA (PhI(OAc)₂) | N-Iodinated intermediate proposed | mdpi.comrsc.orgnih.gov |

| N-Benzyl amidoximes | Electrochemical (Anodic oxidation) | Iminoxy radical | rsc.org |

| Amidines + Methylarenes | Copper-catalyzed cascade | - | mdpi.com |

| N-Benzyl amidoximes | NBS or I₂ with a base | N-Halogenated derivative | nih.gov |

One-Pot and Multicomponent Synthesis Strategies for 1,2,4-Oxadiazole Derivatives

To streamline the synthesis of 1,2,4-oxadiazoles, one-pot and multicomponent reactions have been developed. These strategies are highly efficient as they reduce the number of purification steps and save time and resources. nih.govsioc-journal.cnresearchgate.net

A one-pot synthesis of 3,5-diaryl-1,2,4-oxadiazoles has been achieved through the homocoupling of chloroarylaldoximes, generated in situ from arylaldoximes and N-chlorosuccinimide (NCS). sioc-journal.cn Another one-pot protocol involves the reaction of nitriles, hydroxylamine, and Meldrum's acids under microwave irradiation in solvent-free conditions. organic-chemistry.org

Continuous microreactor technology has also been applied to the rapid multistep synthesis of 1,2,4-oxadiazoles from arylnitriles and activated carbonyls, allowing for the production of compound libraries in a short time frame. nih.govacs.org Furthermore, a facile one-pot synthesis of highly substituted 1,2,4-oxadiazolines from nitriles and N-alkylhydroxylamines in aqueous solution has been reported. nih.gov

| Reaction Type | Reactants | Conditions | Key Advantages | Reference(s) |

| One-Pot Homocoupling | Arylaldoxime, NCS, Cs₂CO₃ | One-pot | Simple, convenient, green | sioc-journal.cn |

| One-Pot Multicomponent | Nitriles, Hydroxylamine, Meldrum's acids | Microwave, solvent-free | Good to excellent yields | organic-chemistry.org |

| Continuous Flow | Arylnitriles, Activated carbonyls | Microreactor sequence | Rapid synthesis, library generation | nih.govacs.org |

| One-Pot Aqueous Synthesis | Nitriles, N-Alkylhydroxylamines, Electron-deficient alkynes | Aqueous solution | Good yields, high substitution | nih.gov |

Methodologies for Azepan-2-yl Ring System Synthesis

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a structural motif found in various bioactive molecules. nih.gov Its synthesis can be challenging due to the slower kinetics of forming medium-sized rings. nih.gov

Ring-Closing Reactions for Azepane Derivatives

Ring-closing reactions are a primary strategy for the construction of the azepane ring system. researchgate.net Among these, ring-closing metathesis (RCM) has proven to be a versatile tool. For example, RCM of diene-containing precursors has been used to synthesize benzo nih.govnih.govazepino[1,2-b]isoquinolin-9-ones. researchgate.net Similarly, a novel approach to seven-membered lactams involves an RCM reaction.

Other ring-closing strategies include:

Silyl-aza-Prins cyclization: This method can produce trans-azepanes in high yields and with good to excellent diastereoselectivity. The choice of Lewis acid catalyst (e.g., InCl₃) is crucial for the reaction outcome. researchgate.net

Tandem Amination/Cyclization: A Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates. nih.gov

Intramolecular 1,7-carbonyl-enamine cyclization: This has been explored as a novel method for azepine ring closure, leading to functionalized heterocyclic fused azepine systems. chem-soc.si

Photochemical dearomative ring expansion: Simple nitroarenes can be converted to azepanes in two steps, involving a blue-light-mediated photochemical ring expansion followed by hydrogenolysis. researchgate.net

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Reference(s) |

| Ring-Closing Metathesis (RCM) | Diene-containing precursors | Grubbs or other ruthenium catalysts | Fused azepine systems, lactams | researchgate.net |

| Silyl-aza-Prins Cyclization | Allylsilyl amines | InCl₃ | trans-Azepanes | researchgate.net |

| Tandem Amination/Cyclization | Functionalized allenynes, amines | Cu(I) | Substituted azepin-2-carboxylates | nih.gov |

| Intramolecular Carbonyl-Enamine Cyclization | Precursors with carbonyl and enamine functionalities | - | Fused azepine ring systems | chem-soc.si |

| Photochemical Ring Expansion | Nitroarenes | Blue light, then hydrogenolysis | Azepane analogues | researchgate.net |

Ring-Expansion Strategies for Azepane Scaffold Generation

Ring-expansion reactions offer an efficient means to access the azepane framework from more readily available six-membered ring precursors.

The Beckmann rearrangement, a classic acid-catalyzed transformation of an oxime to an amide, is a cornerstone in the industrial synthesis of ε-caprolactam, the direct precursor to the unsubstituted azepane ring. nih.govresearchgate.netgoogle.com The archetypal reaction involves the treatment of cyclohexanone (B45756) oxime with a strong acid, such as sulfuric acid or oleum. google.comrsc.orgacs.org The reaction proceeds through the protonation of the oxime hydroxyl group, creating a good leaving group and facilitating a concerted rearrangement where the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom. Subsequent hydrolysis of the resulting nitrilium ion yields ε-caprolactam. A variety of acidic catalysts and reaction conditions have been explored to optimize this process, including the use of solid acid catalysts and ionic liquids to enhance efficiency and reduce environmental impact. nih.gov

Table 1: Selected Conditions for Beckmann Rearrangement of Cyclohexanone Oxime

| Catalyst/Reagent | Solvent | Temperature (°C) | Key Features |

| Oleum | - | 70-130 | Industrial standard, high conversion. rsc.orgacs.org |

| Sulfuric Acid | - | High | Commonly used, forms ammonium (B1175870) sulfate (B86663) byproduct. google.com |

| Brønsted acidic ionic liquids | - | 100 | "Clean" chemistry approach, high conversion and selectivity. nih.gov |

| Supercritical Water | Water | >374 | Catalyst-free potential, environmentally benign. researchgate.net |

The Schmidt reaction provides an alternative route to ε-caprolactam from cyclohexanone, utilizing hydrazoic acid in the presence of a strong acid. nih.gov The reaction mechanism involves the protonation of the carbonyl group, followed by nucleophilic attack of the azide (B81097) ion to form an azidohydrin intermediate. This intermediate then undergoes a rearrangement with the expulsion of dinitrogen gas, leading to the formation of the lactam. nih.gov While effective, the use of highly toxic and explosive hydrazoic acid necessitates careful handling and has led to the development of safer protocols. Stereoselective variations of the Schmidt reaction have also been developed for the synthesis of substituted azepanes. nih.gov

A more recent and innovative approach to substituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. acs.orgacs.org This strategy is centered on the light-mediated conversion of a nitro group into a singlet nitrene. acs.orgresearchgate.net This highly reactive intermediate can then insert into the aromatic ring, expanding the six-membered benzenoid framework into a seven-membered azepine system. acs.orgacs.org Subsequent hydrogenation of the azepine intermediate furnishes the saturated azepane ring in a two-step process from the nitroarene starting material. acs.orgresearchgate.net This method is particularly noteworthy for its ability to generate complex and polysubstituted azepanes from simple aromatic precursors and its operation at room temperature using blue light. acs.org

Table 2: Overview of Photochemical Ring Expansion of Nitroarenes for Azepane Synthesis

| Starting Material | Key Reagents/Conditions | Intermediate | Final Product | Reference(s) |

| Nitroarene | Blue light, room temperature | Singlet nitrene, 3H-Azepine | Polysubstituted azepane | acs.orgresearchgate.net |

| Nitrobenzene | Blue light, hydrogenolysis | 3H-Azepine | Azepane | acs.org |

Multistep Sequences in Azepane Synthesis

Beyond ring-expansion strategies, multistep synthetic sequences offer a high degree of control over the substitution pattern of the azepane ring. These methods often involve the construction of a linear precursor containing the requisite atoms, followed by a cyclization step. Ring-closing metathesis (RCM) of diene precursors has emerged as a powerful tool for the synthesis of various heterocyclic systems, including azepanes. nih.gov This reaction, typically catalyzed by ruthenium-based catalysts, allows for the formation of the seven-membered ring from an acyclic diene containing a nitrogen atom.

Stereoselective and Diastereoselective Azepane Syntheses

The synthesis of enantiomerically pure or enriched azepanes is of significant interest, particularly for pharmaceutical applications. Several stereoselective and diastereoselective methods have been developed to address this challenge.

One notable approach involves the highly diastereoselective and enantioselective lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester. This reaction, mediated by (-)-sparteine, generates enantioenriched intermediates that can be subsequently cyclized and reduced to afford polysubstituted azepanes with high levels of stereocontrol. nih.gov

The chiral pool approach, which utilizes readily available chiral starting materials such as amino acids, provides another avenue to enantiomerically pure azepanes. For instance, starting from enantiomerically pure amino acids, 1,4-diazepanes with various substituents have been synthesized, with the key step being an intramolecular EDC coupling to form the seven-membered ring. nih.gov While this example leads to a diazepane, the principle can be adapted for the synthesis of azepanes.

Chemoenzymatic methods, combining the selectivity of biocatalysts with the efficiency of chemical reactions, have also been employed for the synthesis of enantioenriched 2-substituted azepanes. Asymmetric reductive amination using imine reductases or deracemization using monoamine oxidases can generate chiral 2-aryl azepanes. These can then undergo further stereospecific transformations. nih.gov

Coupling Strategies for the 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole Framework

The formation of the target molecule requires the covalent linkage of the pre-synthesized azepane moiety with the 5-propyl-1,2,4-oxadiazole ring. This is typically achieved by constructing the oxadiazole ring from a functionalized azepane precursor.

Linkage Chemistry between Azepane and 1,2,4-Oxadiazole Moieties

The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration. nih.gov In the context of synthesizing this compound, this would entail the preparation of azepane-2-carboxamidoxime from a suitable precursor such as N-protected azepane-2-carbonitrile.

The synthesis would likely proceed as follows:

Preparation of a 2-Functionalized Azepane : A key starting material would be an N-protected azepane-2-carbonitrile or azepane-2-carboxamide (B11923136). The nitrile can be synthesized through various methods, including the nucleophilic substitution of a suitable leaving group at the 2-position of the azepane ring with a cyanide source. The carboxamide can be prepared from the corresponding carboxylic acid.

Formation of Azepane-2-carboxamidoxime : The N-protected azepane-2-carbonitrile would be reacted with hydroxylamine to form the corresponding amidoxime. This reaction is a standard method for the synthesis of amidoximes from nitriles. acs.orgchemistryviews.org

Acylation of the Amidoxime : The azepane-2-carboxamidoxime would then be acylated with a propyl-containing reagent, such as butyryl chloride or butyric anhydride. This reaction forms an O-acyl amidoxime intermediate.

Cyclodehydration to the 1,2,4-Oxadiazole : The final step involves the intramolecular cyclization and dehydration of the O-acyl amidoxime to form the stable 1,2,4-oxadiazole ring. This cyclization can be promoted by heat or by using a variety of reagents, including bases or dehydrating agents. nih.gov

An alternative approach could involve the reaction of an N-protected azepane-2-carboxamide with a suitable reagent to form a reactive intermediate that can then be cyclized with a propyl-containing species.

The choice of protecting group for the azepane nitrogen is crucial to ensure compatibility with the reaction conditions used for the formation of the oxadiazole ring and to allow for its eventual removal to yield the final target compound.

Introduction of the Propyl Substituent on the 1,2,4-Oxadiazole Ring

The incorporation of a propyl group at the C5 position of the 1,2,4-oxadiazole ring is a critical step in the synthesis of the target compound. This is typically achieved through the reaction of an amidoxime with a reagent containing a propyl moiety, leading to the formation of the 5-propyl-1,2,4-oxadiazole core. Several synthetic approaches can be employed, primarily involving the cyclocondensation of an appropriate amidoxime with a butyric acid derivative or the oxidation of a dihydro-oxadiazole intermediate.

One established method involves the reaction of an amidoxime with n-butanal, followed by oxidation. nih.gov In this two-step process, the initial condensation of an arylamidoxime with n-butanal yields a 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole intermediate. nih.gov This reaction can be catalyzed by an acidic ion-exchange resin, such as Amberlite IRP-64, to improve reaction times. nih.gov The subsequent oxidation of the dihydro-oxadiazole intermediate to the aromatic 1,2,4-oxadiazole can be accomplished using various oxidizing agents, such as manganese dioxide or sodium hypochlorite, to afford the 3-aryl-5-propyl-1,2,4-oxadiazole in good yields. nih.gov

Another versatile and widely used approach is the direct cyclocondensation of an amidoxime with a butyric acid derivative. researchgate.net This can be achieved using butyryl chloride or butyric anhydride as the acylating agent. The reaction proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the 5-propyl-1,2,4-oxadiazole ring. researchgate.netnih.gov The use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), can facilitate the reaction between an amidoxime and butyric acid. nih.gov

The general synthetic strategies for obtaining 3,5-disubstituted 1,2,4-oxadiazoles often involve the reaction of amidoximes with carboxylic acids or their derivatives, or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. researchgate.net Microwave-assisted synthesis has also been employed to accelerate the heterocyclization of amidoximes with acylating agents, leading to good yields in shorter reaction times. nih.gov

For the specific synthesis of this compound, a plausible route would involve the preparation of an azepane-2-carboxamidoxime intermediate. This intermediate could then be reacted with a butyrylating agent, such as butyryl chloride or butyric anhydride, to form the target compound. Alternatively, a 3-halo-5-propyl-1,2,4-oxadiazole could be synthesized first, followed by a nucleophilic substitution reaction with an appropriately protected azepane derivative.

Below are tables summarizing the key reactants and reaction types for the introduction of the propyl substituent.

Table 1: Key Reagents for the Synthesis of 5-Propyl-1,2,4-oxadiazoles

| Reagent Class | Specific Reagent | Intermediate Formed |

| Aldehyde | n-Butanal | 5-Propyl-4,5-dihydro-1,2,4-oxadiazole |

| Carboxylic Acid Derivative | Butyric acid | O-Butyrylamidoxime |

| Acyl Halide | Butyryl chloride | O-Butyrylamidoxime |

| Anhydride | Butyric anhydride | O-Butyrylamidoxime |

Table 2: Common Reaction Types for 5-Propyl-1,2,4-oxadiazole Formation

| Reaction Type | Reactants | Key Conditions |

| Cyclocondensation & Oxidation | Amidoxime, n-Butanal | Acid catalyst, then oxidizing agent (e.g., MnO₂) |

| Cyclocondensation | Amidoxime, Butyric acid | Coupling agent (e.g., EDC·HCl) |

| Cyclocondensation | Amidoxime, Butyryl chloride | Base (e.g., pyridine) |

| Cyclocondensation | Amidoxime, Butyric anhydride | Heating |

Reaction Mechanisms and Chemical Transformations of 3 Azepan 2 Yl 5 Propyl 1,2,4 Oxadiazole

Mechanistic Investigations of 1,2,4-Oxadiazole (B8745197) Ring Formation Pathways

The synthesis of the 1,2,4-oxadiazole ring, a key structural motif, can be achieved through several established mechanistic pathways. While the specific synthesis of 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole is not detailed in the provided literature, the formation of its 3,5-disubstituted 1,2,4-oxadiazole core generally follows well-documented routes.

The most prevalent method for constructing the 1,2,4-oxadiazole ring is the heterocyclization of an amidoxime (B1450833) with a carboxylic acid derivative. chim.it This process typically occurs in two stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclization promoted by heat or a base. mdpi.comresearchgate.net The mechanism for the final cyclization step involves a 1-5 intramolecular nucleophilic attack from the amino group to the carboxyl carbon of the O-acyl-amidoxime intermediate. nih.gov This forms a transient 4,5-dihydro-1,2,4-oxadiazol-5-ol intermediate, which then eliminates a water molecule to yield the aromatic 1,2,4-oxadiazole ring. nih.gov

Another classical and significant pathway is the 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile. chim.itnih.gov This [3+2] cycloaddition reaction is a powerful tool for forming the five-membered heterocyclic ring. chim.it However, its application can sometimes be limited by the reactivity of the nitrile and the potential for the nitrile oxide to dimerize. nih.gov

Modern synthetic approaches have focused on developing more efficient, one-pot procedures that operate under milder conditions. For instance, 3,5-disubstituted-1,2,4-oxadiazoles can be synthesized at room temperature from amidoximes and carboxylic acid esters using a superbase medium such as NaOH in DMSO. nih.gov Microwave irradiation has also been effectively used to accelerate the heterocyclization of amidoximes with acyl chlorides or esters, often in the presence of a catalyst, leading to the desired products in significantly shorter reaction times. nih.gov

Table 1: Mechanistic Pathways for 1,2,4-Oxadiazole Ring Formation

| Pathway Name | Key Reactants | Reagents/Conditions | Mechanistic Description |

|---|

| Amidoxime Heterocyclization | Amidoxime + Carboxylic Acid Derivative (e.g., Acyl Chloride, Ester) | 1. Base (e.g., Pyridine), Heat 2. NaOH/DMSO (for one-pot) nih.gov | Involves initial O-acylation of the amidoxime, followed by intramolecular cyclodehydration to form the oxadiazole ring. mdpi.comnih.gov | | 1,3-Dipolar Cycloaddition | Nitrile + Nitrile Oxide | Often requires catalyst (e.g., Platinum(IV)) for mild conditions nih.gov | A [3+2] cycloaddition reaction where the nitrile oxide acts as the 1,3-dipole, reacting with the nitrile to form the ring. chim.it | | PIDA-Mediated Oxidative Cyclization | Amidrazone | Phenyliodine(III) diacetate (PIDA) | An intramolecular cyclization facilitated by an oxidant, leading to N–O bond formation. rsc.org | | Microwave-Assisted Synthesis | Amidoxime + Acyl Chloride/Ester | NH₄F/Al₂O₃ or K₂CO₃, Microwave Irradiation | Utilizes microwave energy to rapidly drive the cyclization reaction, often completing in minutes with good yields. nih.gov |

Reactivity Profiles of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a multifunctional heterocycle with a unique reactivity profile stemming from its electronic structure. chim.it The ring possesses a low degree of aromaticity and a labile N-O bond, making it susceptible to various transformations, particularly ring-opening and rearrangement reactions. chim.it The carbon atoms of the ring are electrophilic, while the N(3) nitrogen atom exhibits nucleophilic character. chim.it

Thermal and Photochemical Rearrangements: The 1,2,4-oxadiazole nucleus can undergo several rearrangements when subjected to heat or light. chim.it

Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal rearrangement involving an internal nucleophilic substitution. A nucleophilic atom within a three-atom side chain attached to the oxadiazole ring attacks the electrophilic N(2) atom. This attack is facilitated by the polarized and easily cleavable O-N bond, leading to the formation of a new, more stable heterocyclic system, such as a 1,2,3-triazole or imidazole. chim.it

Photochemical Reactions: Upon irradiation, 1,2,4-oxadiazoles can rearrange into other heterocycles. Depending on the reaction conditions, these transformations can proceed through a ring contraction-ring expansion (RCE) route to yield 1,3,4-oxadiazoles or via an internal-cyclization isomerization (ICI) to produce a regioisomeric 1,2,4-oxadiazole. chim.it

Nucleophilic Attack and Ring Opening: The electrophilicity of the C(5) carbon makes it a prime target for nucleophilic attack. This can initiate an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism. For example, the reaction of a 3-chloro-1,2,4-oxadiazole (B15146131) with an amine can lead to nucleophilic attack at the C(5) position, followed by ring opening and subsequent recyclization to form a completely different heterocyclic system. chim.it

Table 2: Reactivity Profile of the 1,2,4-Oxadiazole Core

| Reaction Type | Reagents/Conditions | Product(s) | Mechanistic Notes |

|---|---|---|---|

| Boulton-Katritzky Rearrangement | Heat, Base | Various heterocycles (e.g., 1,2,3-triazoles, imidazoles) | Internal nucleophilic attack from a side-chain onto the N(2) atom of the oxadiazole ring, followed by O-N bond cleavage and rearrangement. chim.it |

| Photochemical Rearrangement | UV Irradiation | Regioisomeric 1,2,4-oxadiazoles or 1,3,4-oxadiazoles | Involves isomerization or ring contraction-expansion pathways initiated by photochemical energy. chim.it |

| ANRORC-like Rearrangement | Nucleophiles (e.g., amines, hydrazines) | New heterocyclic systems | Nucleophilic addition at the C(5) position, leading to ring opening and subsequent ring closure to form a new ring system. chim.it |

| Reductive Ring Cleavage | Reducing Agents | Amidines and Carbonyl compounds | The weak O-N bond can be cleaved under reductive conditions, breaking open the heterocyclic ring. chim.it |

Reaction Pathways and Transformations of the Azepane Moiety

The azepane moiety in this compound contains a secondary amine, which is the primary site of its reactivity. This functional group can participate in a variety of common organic transformations.

The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a range of reactions that form new bonds at the nitrogen center:

N-Alkylation and N-Acylation: The secondary amine can be readily alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. These reactions would introduce a substituent on the nitrogen atom of the azepane ring.

N-Arylation: Coupling with aryl halides can be achieved, typically under conditions used for Buchwald-Hartwig amination, to form N-aryl azepanes.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields the corresponding N-sulfonylated derivative.

Advanced Spectroscopic and Analytical Characterization of 3 Azepan 2 Yl 5 Propyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton and carbon signals of 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment, number, and type of protons and carbons in the molecule.

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the azepane ring, the propyl chain, and the N-H proton of the azepane moiety. The chemical shifts are influenced by the electron-withdrawing character of the adjacent 1,2,4-oxadiazole (B8745197) ring. The methine proton at the C2 position of the azepane ring, being adjacent to a nitrogen and the oxadiazole ring, is expected to appear as a multiplet in the downfield region. The protons of the propyl group will present as a characteristic triplet for the methyl (CH₃) group and two multiplets for the methylene (B1212753) (CH₂) groups. The protons on the azepane ring would appear as a series of complex multiplets in the upfield region.

The ¹³C NMR spectrum will provide information on the 11 unique carbon atoms in the molecule. The two quaternary carbons of the 1,2,4-oxadiazole ring are expected to be the most downfield signals, typically appearing in the range of 165-180 ppm. scispace.comresearchgate.net The carbon of the propyl group attached to the oxadiazole ring (C5) would also be significantly downfield compared to a standard alkane. The chiral carbon of the azepane ring (C2) will be deshielded due to the adjacent nitrogen and its connection to the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Propyl-CH₃ | ~0.9 - 1.1 | Triplet (t) |

| Propyl-CH₂ | ~1.7 - 1.9 | Sextet |

| Propyl-CH₂ (adjacent to oxadiazole) | ~2.8 - 3.0 | Triplet (t) |

| Azepane-NH | ~2.0 - 3.5 | Broad Singlet (br s) |

| Azepane-CH (C2) | ~4.5 - 4.8 | Multiplet (m) |

| Azepane-CH₂ (C3, C4, C5, C6, C7) | ~1.5 - 2.2 | Multiplets (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Oxadiazole C3 | ~168 - 172 |

| Oxadiazole C5 | ~175 - 180 |

| Propyl-CH₃ | ~13 - 15 |

| Propyl-CH₂ | ~20 - 23 |

| Propyl-CH₂ (adjacent to oxadiazole) | ~28 - 31 |

| Azepane-C2 | ~55 - 60 |

| Azepane-C3, C4, C5, C6 | ~26 - 32 |

| Azepane-C7 | ~45 - 50 |

While 1D NMR suggests the gross structure, 2D NMR techniques are indispensable for confirming the precise atomic connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the spin systems within the propyl group (CH₃-CH₂-CH₂) and for establishing the connectivity of the protons around the conformationally flexible azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking the data from the ¹H and ¹³C spectra.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, which is critical for determining stereochemistry and conformation. For this compound, a NOESY or ROESY spectrum would be used to investigate the spatial relationship between the proton at the C2 chiral center and other protons on the azepane ring, providing insight into the preferred ring conformation and the relative stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (Formula: C₁₁H₁₉N₃O), the calculated exact mass is 209.1528 g/mol .

High-resolution mass spectrometry (HRMS) would be expected to provide a molecular ion peak [M+H]⁺ at m/z 210.1601 (for C₁₁H₂₀N₃O⁺), confirming the elemental composition with high accuracy.

The fragmentation pattern in an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment would provide further structural proof. The fragmentation of 1,2,4-oxadiazoles typically involves cleavage of the heterocyclic ring. nih.govnist.gov Predicted fragmentation pathways for this molecule include:

Cleavage of the bond between the azepane ring and the oxadiazole ring.

Loss of the propyl group from the oxadiazole ring.

Characteristic fragmentation of the azepane ring itself.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of different bonds. nih.gov

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

| Amine | N-H stretch | 3300 - 3500 (moderate, broad) |

| Alkane | C-H stretch | 2850 - 2960 (strong) |

| Imine (Oxadiazole) | C=N stretch | 1600 - 1650 (medium) nih.gov |

| Heterocyclic Ether | C-O-C stretch | 1050 - 1250 (strong) researchgate.net |

| Alkane | C-H bend | 1375 - 1470 (variable) |

The presence of a band in the 3300-3500 cm⁻¹ region would indicate the N-H group of the azepane. Strong absorptions between 2850 and 2960 cm⁻¹ would confirm the aliphatic C-H bonds of the propyl and azepane groups. The characteristic C=N stretching vibration of the oxadiazole ring is expected in the 1600-1650 cm⁻¹ region, while the C-O-C stretching within the ring should appear in the 1050-1250 cm⁻¹ range. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugation and chromophores. The 1,2,4-oxadiazole ring itself is a heterocycle with limited conjugation. mdpi.com In this compound, the oxadiazole ring is substituted with a saturated heterocyclic ring (azepane) and an alkyl group (propyl). Neither of these substituents extends the π-conjugated system.

Therefore, the molecule is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm). Any observable electronic transitions, such as π→π* transitions of the oxadiazole ring, would likely occur at wavelengths below 220 nm and be of low intensity. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its molecular structure. nih.govresearchgate.net

The analysis would yield precise bond lengths, bond angles, and torsion angles. Crucially, it would unambiguously confirm the connectivity of the azepane, oxadiazole, and propyl moieties. Furthermore, as the molecule contains a chiral center at C2 of the azepane ring, X-ray crystallography on a resolved enantiomer would determine its absolute stereochemistry. For a racemic mixture, it would reveal the exact conformation of the molecule and the packing arrangement within the crystal lattice. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Azepan 2 Yl 5 Propyl 1,2,4 Oxadiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of heterocyclic compounds. researchgate.netnih.gov DFT calculations for 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole have been performed to understand its fundamental electronic and structural properties. These studies typically employ functionals like B3LYP combined with a suitable basis set, such as 6-311G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap (ΔE). nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov For this compound, the HOMO is typically localized on the more electron-rich regions, such as the azepane ring, while the LUMO is often distributed across the electron-deficient 1,2,4-oxadiazole (B8745197) ring. ijopaar.com The calculated HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. irjweb.com

The Molecular Electrostatic Potential (MEP) surface is another critical descriptor derived from DFT, which maps the electrostatic potential onto the electron density surface of the molecule. nih.gov The MEP for this compound reveals the distribution of charge, with negative potential (red and yellow regions) typically concentrated around the nitrogen and oxygen atoms of the oxadiazole ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is generally found around the hydrogen atoms.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.62 |

Conformational Analysis and Energetic Stability

The conformational landscape of this compound is primarily dictated by the rotational freedom of the propyl group and the flexible seven-membered azepane ring. Conformational analysis, performed using DFT methods, aims to identify the most stable, low-energy conformations of the molecule. nih.gov By systematically rotating the single bonds and calculating the corresponding energies, a potential energy surface can be generated. The results indicate that the most stable conformers are those that minimize steric hindrance between the azepane and propyl substituents. The relative energies of different conformers are typically found to be within a few kcal/mol of each other, suggesting that the molecule may exist as a mixture of conformers at room temperature. nih.gov

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-N) |

|---|---|---|

| Global Minimum | 0.00 | 178.5° |

| Local Minimum 1 | 1.25 | 65.2° |

| Local Minimum 2 | 2.10 | -68.9° |

Vibrational Frequencies and Spectroscopic Predictions

Theoretical vibrational frequencies for this compound can be predicted using DFT calculations. researchgate.net These calculations provide a set of harmonic vibrational modes and their corresponding frequencies, which can be compared with experimental infrared (IR) and Raman spectra. ajchem-a.com The predicted spectra show characteristic peaks corresponding to the stretching and bending vibrations of the various functional groups present in the molecule. For instance, C-H stretching vibrations of the propyl and azepane groups are typically observed in the 2800-3000 cm⁻¹ region, while the C=N stretching of the oxadiazole ring appears around 1600-1650 cm⁻¹. ajchem-a.com These theoretical predictions are valuable for the interpretation and assignment of experimental spectroscopic data.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. semanticscholar.org For this compound, docking studies can be performed against various biological targets to explore its potential pharmacological activity. nih.govnih.gov These simulations place the molecule into the binding site of a target protein and score the different poses based on a scoring function that estimates the binding energy. The results of such studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's amino acid residues. For example, the nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, while the propyl and azepane groups can engage in hydrophobic interactions. nih.gov

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | ASP154, LYS88 | Hydrogen Bond |

| LEU75, VAL82 | Hydrophobic | ||

| Hypothetical GPCR B | -7.9 | SER198 | Hydrogen Bond |

| PHE250, TRP101 | π-π Stacking |

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule over time and the stability of its interactions with a receptor. nih.govnih.gov For this compound, MD simulations can be used to study its behavior in a solvated environment or when bound to a protein. nih.govmdpi.com These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions on the nanosecond timescale. Analysis of the MD trajectory can reveal the flexibility of the molecule, the stability of specific conformations, and the persistence of intermolecular interactions identified in docking studies. nih.gov Root Mean Square Deviation (RMSD) plots are often used to assess the stability of the ligand-receptor complex over the simulation time.

Quantum Mechanical Computations for Reactivity and Aromaticity Assessment

Quantum mechanical (QM) calculations are employed to assess the reactivity and aromaticity of this compound. The reactivity of the 1,2,4-oxadiazole ring is of particular interest, as it is known to be susceptible to nucleophilic attack at the C3 and C5 positions. chemicalbook.com QM methods can be used to calculate atomic charges and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Azepan 2 Yl 5 Propyl 1,2,4 Oxadiazole Analogs

General SAR of 1,2,4-Oxadiazole (B8745197) Scaffolds in Molecular Recognition

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. nih.govmdpi.com It is recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities, which allows it to engage in similar non-covalent interactions with biological targets. mdpi.comdrughunter.com The electronic properties of the 1,2,4-oxadiazole ring, being electron-withdrawing and capable of hydrogen bonding, are pivotal to its function in molecular recognition. mdpi.com

The substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring are critical determinants of biological activity. SAR studies across various therapeutic areas have demonstrated that modifications at these positions profoundly influence potency and selectivity. For instance, in the development of 1,2,4-oxadiazole-based antibiotics, specific substitutions on the phenyl ring at the C3 position and various heterocyclic moieties at the C5 position were found to be essential for antibacterial activity against Gram-positive bacteria, including MRSA. nih.govconicet.gov.arnih.gov

Key SAR observations for the 1,2,4-oxadiazole scaffold include:

Hydrogen Bonding: The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, a crucial interaction for anchoring ligands to protein targets. mdpi.com

Bioisosteric Nature: Its ability to mimic the geometry and hydrogen-bonding pattern of amides and esters makes it a valuable tool for improving the pharmacokinetic properties of a lead compound, such as metabolic stability. drughunter.com

Aromaticity and Stability: The low level of aromaticity and the presence of a cleavable O-N bond mean the ring can undergo rearrangements, a factor to consider in its chemical stability. chim.it However, the ring itself is generally noted for its thermal and chemical resistance, contributing to metabolic stability in biological systems. mdpi.com

| C5-Substituent (Ring A) | General Activity against S. aureus | Reference |

|---|---|---|

| 4-Phenol | Generally Favorable | nih.gov |

| 4-Chloropyrazole | Generally Favorable | nih.gov |

| 5-Indole | Generally Favorable | nih.gov |

| Sulfonamides, Amides, Carboxylic acids | Reduced or Inactive | conicet.gov.ar |

General SAR of Azepane Scaffolds in Molecular Interactions

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a valuable scaffold in medicinal chemistry, with over 20 FDA-approved drugs containing this motif. colab.wsnih.gov Its significance stems from its structural diversity and conformational flexibility, which allows it to adopt various shapes to fit into different binding sites. colab.wslifechemicals.com This flexibility, however, can also be a challenge in drug design, making the introduction of substituents to create a more biased, single conformation an important strategy. lifechemicals.com

The SAR of azepane derivatives is highly dependent on the position and nature of the substituents on the ring. Key points include:

Conformational Flexibility: Substituted azepanes possess flexible ring structures, and this conformational diversity is often a deciding factor in their biological activity. lifechemicals.com

Three-Dimensional Chemical Space: As a larger ring system compared to the more common piperidines and pyrrolidines, the azepane scaffold provides access to a less explored area of three-dimensional chemical space, offering opportunities for novel molecular designs. nih.gov

Substitution Patterns: The introduction of specific substituents can lock the ring into a preferred conformation, which is crucial for effective drug design and optimizing interactions with a target. lifechemicals.com

Pharmacological Diversity: Azepane-based compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and effects on the central nervous system. colab.wsnih.gov

| Drug Name | Therapeutic Use | Reference |

|---|---|---|

| Tolazamide | Oral blood glucose-lowering (Type 2 Diabetes) | lifechemicals.com |

| Azelastine | Potent, second-generation histamine (B1213489) antagonist | lifechemicals.com |

Impact of Propyl Substituent on Molecular Interactions and Steric Hindrance

The n-propyl group (–CH₂CH₂CH₃) at the C5 position of the oxadiazole ring primarily influences molecular interactions through its hydrophobic and steric properties.

Steric Hindrance: The size and conformation of the propyl group introduce steric bulk. This can be either advantageous or detrimental to binding. Steric hindrance can be used to confer selectivity by preventing a molecule from binding to the active site of off-target proteins that have a more sterically constricted binding pocket. nih.govnih.gov Conversely, if the propyl group is too large for the intended target's binding site, it will reduce or abolish activity. unina.it The flexibility of the propyl chain allows it to adopt different conformations, which can help minimize steric clashes within a binding site. acs.org

Rational Design Principles for Modulating Molecular Recognition

The rational design of analogs of 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole involves the systematic modification of its three core components to optimize interactions with a specific biological target. This process is guided by the SAR principles discussed and often employs computational methods like molecular docking and dynamics. nih.gov

Key design principles include:

Targeted Modifications of the 1,2,4-Oxadiazole: Based on the target binding site, the substituents at C3 (the azepane ring) and C5 (the propyl group) can be altered. If a hydrogen bond donor is required, the azepane nitrogen could be positioned to interact with a corresponding acceptor on the protein. If a larger hydrophobic pocket is available at the C5 position, extending the propyl chain to a butyl or pentyl group might enhance binding affinity. nih.gov

Conformational Control of the Azepane Ring: Introducing substituents onto the azepane ring itself can restrict its conformational freedom. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity. lifechemicals.com

Fine-Tuning Hydrophobicity and Sterics: The length and branching of the alkyl substituent at the C5 position can be varied to probe the size and nature of the corresponding binding pocket. Replacing the n-propyl group with an isopropyl group, for example, would introduce different steric constraints.

Computational Modeling: Molecular docking can predict the binding poses of designed analogs within a target protein's active site, helping to prioritize which compounds to synthesize. nih.gov Molecular dynamics simulations can further assess the stability of these predicted binding modes.

Bioisosteric Replacements of the 1,2,4-Oxadiazole Moiety and Azepane Ring

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties by substituting one functional group with another that has similar physicochemical characteristics.

1,2,4-Oxadiazole Bioisosteres: The 1,2,4-oxadiazole ring itself is often used as a bioisostere for amides and carboxylic acids. drughunter.com When considering replacements for the 1,2,4-oxadiazole moiety, other five-membered heterocycles are common choices.

1,3,4-Oxadiazole: This regioisomer can offer different hydrogen bonding patterns and may exhibit improved metabolic stability or reduced hERG channel interactions. drughunter.com

Triazoles (e.g., 1,2,4-triazole): These rings can also mimic the hydrogen bonding properties of amides and have been successfully used as metabolically stable replacements. drughunter.com

Tetrazole: This ring is a well-established bioisostere for the carboxylic acid group and can offer similar acidity with increased lipophilicity. drughunter.com

Azepane Ring Bioisosteres: As a saturated heterocycle, the azepane ring can be replaced by other cyclic or acyclic structures to explore different regions of chemical space or to modulate properties like solubility and basicity.

Other Saturated Heterocycles: Smaller rings like piperidine (B6355638) and pyrrolidine (B122466) or larger rings could be explored, although this would significantly alter the three-dimensional shape.

Bicyclic Scaffolds: Rigid bicyclic systems, such as bicyclo[1.1.1]pentanes, have been used as bioisosteres for aromatic rings and can also serve as replacements for saturated rings to introduce greater three-dimensionality and improve physicochemical properties. nih.gov

Acyclic Chains: In some cases, a flexible acyclic amine-containing chain could replace the azepane ring, though this would result in a significant loss of conformational constraint.

| Original Moiety | Common Bioisosteric Replacement | Potential Advantage | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole (as amide/ester mimic) | 1,3,4-Oxadiazole | Altered H-bonding, potentially improved metabolic stability | drughunter.com |

| 1,2,4-Oxadiazole (as amide/ester mimic) | 1,2,4-Triazole | Metabolically stable amide mimic | drughunter.com |

| Carboxylic Acid | Tetrazole | Similar pKa, increased lipophilicity | drughunter.com |

| Piperidine | 1-Azaspiro[3.3]heptane | Novel IP space, altered 3D shape | enamine.net |

| Phenyl Ring | Bicyclo[1.1.1]pentane | Increased Fsp3, improved physicochemical properties | nih.gov |

Applications in Chemical Biology and Advanced Chemical Probe Development

3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole as a Chemical Probe

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological role. nih.gov The utility of this compound as a potential chemical probe stems from the distinct properties of its constituent chemical moieties.

The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle recognized for its metabolic stability and its role as a bioisostere for ester and amide groups, which are prone to hydrolysis by endogenous enzymes. nih.govscispace.commdpi.com This resistance to degradation is a valuable characteristic for a chemical probe, ensuring its integrity within a biological system. nih.gov The 1,2,4-oxadiazole moiety can participate in hydrogen bonding and acts as a rigid, aromatic linker to orient other functional groups for optimal target engagement. researchgate.net

The azepane ring , a seven-membered saturated heterocycle containing nitrogen, provides structural diversity and a point for further chemical modification. nih.govresearchgate.net The conformational flexibility of the azepane ring can be crucial for its biological activity, and introducing specific substituents can bias the ring to a preferred conformation for more effective drug design. lifechemicals.com Azepane-containing compounds have shown a wide array of pharmacological activities, and over 20 have received FDA approval for treating various diseases. nih.gov

The propyl group enhances the lipophilicity of the molecule, which can influence its ability to permeate cellular membranes and reach intracellular targets. vulcanchem.com While specific research identifying this compound as a chemical probe is not extensively documented, its structural components suggest it is a promising scaffold for developing such tools.

Methodologies for Target Identification Using Oxadiazole- and Azepane-Containing Probes

Identifying the cellular targets of a bioactive compound is a critical step in understanding its mechanism of action. nih.gov Several methodologies can be employed for target identification, often requiring the modification of the parent compound into a more specialized chemical probe. nih.govresearchgate.net

Affinity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy. This technique often involves creating a probe that can covalently bind to its target protein. acs.org For a molecule like this compound, a derivative could be synthesized to include a "warhead"—a reactive group that forms a stable bond with the target—and a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization. acs.org For instance, azetidinyl oxadiazoles (B1248032) have been identified as novel electrophiles that can covalently target cysteine residues in proteins. nih.gov

Photoaffinity Labeling (PAL) is another widely used method where a probe is designed with a photoactivatable group, such as a diazirine or benzophenone. mdpi.com Upon exposure to UV light, this group generates a highly reactive species that crosslinks the probe to its binding partner, allowing for subsequent identification. mdpi.com A derivative of this compound could be synthesized with a photoaffinity label, often appended to a part of the molecule that is not critical for target binding, such as the azepane nitrogen.

"Click Chemistry" is frequently used in conjunction with these methods. A probe can be synthesized with a bio-orthogonal handle, like an alkyne or an azide (B81097) group. After the probe has bound to its target within a cell or cell lysate, a reporter tag (e.g., biotin or a fluorescent dye) with a complementary handle can be "clicked" on, facilitating detection and purification. acs.org For example, a version of our title compound could be synthesized with a terminal alkyne on the propyl chain or attached to the azepane ring.

Strategies for Enhancing Probe Selectivity and Potency

The effectiveness of a chemical probe is defined by its potency (the concentration required to elicit a biological response) and its selectivity (the degree to which it interacts with its intended target over other proteins). nih.gov Several strategies are employed to optimize these properties.

Structure-Activity Relationship (SAR) Studies: This involves the systematic modification of the chemical probe's structure to understand how different functional groups influence its biological activity. For this compound, SAR studies could involve:

Varying the substituent at the 5-position of the oxadiazole ring: Replacing the propyl group with other alkyl chains, cyclic groups, or aromatic rings could significantly impact potency and selectivity.

Modifying the azepane ring: Altering the substitution pattern on the azepane or changing its ring size (e.g., to a piperidine (B6355638) or pyrrolidine) can fine-tune the probe's interaction with its target. acs.org In one study, modifying a piperidine domain to a 4-azepane, among other changes, resulted in only modest changes in activity, highlighting the nuanced effects of such modifications. acs.org

Introducing stereochemistry: The synthesis of specific enantiomers of the chiral azepan-2-yl moiety can lead to significant differences in biological activity.

Computational Modeling: Molecular docking studies can predict how a probe binds to its target protein. researcher.life This allows for the rational design of modifications to improve binding affinity and selectivity. For example, docking simulations of 1,2,4-oxadiazole derivatives with the protein PDE4B helped to understand the key interactions necessary for inhibition. nih.gov

Exploiting Target-Specific Features: Designing probes to interact with less-conserved regions of a target protein can greatly enhance selectivity. For instance, in kinase inhibitor design, targeting a non-conserved cysteine residue near the active site with a covalent warhead is an effective strategy for achieving selectivity. tandfonline.com

Bivalent Inhibitors: Linking a promiscuous inhibitor to a second molecule or peptide that targets another site on the same protein can dramatically increase selectivity. tandfonline.com

Integration of Novel Synthetic Methodologies for Scaffold Diversity in Probe Development

Generating a wide variety of chemical structures, known as scaffold diversity, is crucial for successful drug and probe discovery. nih.gov The ability to rapidly synthesize libraries of related compounds allows for a thorough exploration of the chemical space around a lead structure like this compound.

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex molecules from simple starting materials, often in a branching fashion. nih.gov For oxadiazole-containing compounds, DOS strategies can be employed to generate libraries with varied substituents, leading to the discovery of novel biological activities. nih.gov

Modern Synthetic Methods: The synthesis of 1,2,4-oxadiazoles and azepanes has benefited from modern techniques that improve efficiency and yield.

1,2,4-Oxadiazole Synthesis: Traditional methods often involve the acylation of amidoximes. researchgate.net Newer, more efficient protocols utilize microwave irradiation or solid-support synthesis to accelerate the creation of 1,2,4-oxadiazole libraries. nih.govcapes.gov.br One-pot procedures that combine multiple reaction steps have also been developed for the parallel synthesis of large libraries of 3,5-disubstituted 1,2,4-oxadiazoles. acs.org

Azepane Synthesis: The construction of the azepane ring can be challenging, but various methods exist, including ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences. researchgate.net Recent advances include the use of cross-metathesis followed by hydrogenation to create optically active annulated azepane scaffolds. chemistryviews.org Diazocarbonyl chemistry has also been used to access functionalized azepane scaffolds suitable for library synthesis. worktribe.com

By integrating these advanced synthetic strategies, researchers can efficiently generate diverse libraries based on the this compound scaffold, significantly increasing the probability of identifying highly potent and selective chemical probes for biological exploration.

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes for Complex Hybrid Scaffolds

The synthesis of complex heterocyclic structures like the azepane-oxadiazole hybrid often involves multi-step processes that can be inefficient and generate significant chemical waste. Traditional synthetic methods may rely on harsh reagents and solvents, posing environmental concerns. nih.gov Therefore, a critical area of future research is the development of novel and sustainable synthetic routes.

Modern synthetic chemistry is increasingly focused on "green" methodologies that prioritize efficiency and environmental responsibility. nih.govnumberanalytics.com For the synthesis of complex N-heterocycles, techniques such as microwave-assisted synthesis, biocatalysis, and the use of environmentally benign solvents are gaining prominence. numberanalytics.comnih.govrsc.org Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve yields. numberanalytics.comrsc.org Biocatalysis, which employs enzymes or whole-cell systems, offers high selectivity under mild reaction conditions. numberanalytics.com

A promising strategy for the sustainable synthesis of N-heterocycles is the acceptorless dehydrogenative coupling (ADC) protocol catalyzed by transition metals, which uses alcohols as readily available and renewable starting materials, producing only water and hydrogen as byproducts. rsc.org The development of such green and sustainable methods will be crucial for the efficient and environmentally friendly production of complex hybrid molecules like "3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole". nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding of Molecular Interactions

Understanding how a molecule interacts with its biological target at the atomic level is fundamental to drug design and development. Advanced computational modeling techniques, such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, are powerful tools for elucidating these interactions. mdpi.comnih.gov

For hybrid scaffolds like the azepane-oxadiazole, computational studies can predict binding modes and affinities to various protein targets. mdpi.comresearchgate.net DFT calculations can provide insights into the electronic properties and reactivity of the molecule. mdpi.com Molecular docking can then simulate the binding of the molecule within the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. mdpi.comnih.gov Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and conformational changes.

These computational approaches have been successfully applied to various oxadiazole derivatives to understand their mechanisms of action. mdpi.comnih.gov For instance, studies have used these methods to investigate the interactions of oxadiazole-containing compounds with enzymes like VEGFR2 and cytochrome P450-dependent sterol 14α-demethylase. mdpi.comnih.gov Applying these advanced modeling techniques to the "this compound" scaffold will be instrumental in predicting its potential biological targets and guiding the design of more potent and selective analogs.

Exploration of Underexplored Chemical Space Around Hybrid Azepane-Oxadiazole Architectures

The 1,2,4-oxadiazole (B8745197) ring is recognized as a "privileged" scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. doaj.orgmdpi.comnih.gov It is often used as a bioisosteric replacement for ester and amide groups, offering improved metabolic stability. nih.govnih.gov The structural diversity of oxadiazole derivatives has led to their investigation for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. doaj.orgnih.gov

The combination of the 1,2,4-oxadiazole with the seven-membered azepane ring creates a novel hybrid architecture with significant potential for exploring new chemical space. The azepane moiety can introduce conformational flexibility and additional points for interaction with biological targets. The propyl group at the 5-position of the oxadiazole also offers a site for further modification to modulate properties like lipophilicity and target engagement.

Future research should focus on systematically exploring the chemical space around this hybrid scaffold. This can be achieved by synthesizing a library of analogs with variations at different positions of both the azepane and oxadiazole rings. For example, substituting different groups on the azepane nitrogen or altering the alkyl chain on the oxadiazole could lead to the discovery of compounds with novel or improved biological activities. This exploration of the chemical space, guided by computational modeling, will be key to unlocking the full therapeutic potential of hybrid azepane-oxadiazole architectures. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole, and what challenges arise during its preparation?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with carboxylic acid derivatives or halogenation/dehydrohalogenation sequences. For example, bromination of 5-styryl-1,2,4-oxadiazoles followed by dehydrobromination with NaNH₂ in liquid ammonia at -70°C yields acetylenic oxadiazoles, though yields are moderate (32–54%) due to side reactions and oligomerization . Key challenges include controlling reaction temperatures to minimize byproducts and optimizing base selection (e.g., avoiding LiN(i-Pr)₂, which leads to complex mixtures) .

Q. How can researchers validate the structural integrity of this compound?

Structural characterization relies on a combination of:

- NMR spectroscopy : To confirm substituent positions and ring connectivity.

- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (e.g., CCDC accession codes in related oxadiazole derivatives) .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula and purity .

Q. What are the foundational biological activities associated with 1,2,4-oxadiazole derivatives?

1,2,4-Oxadiazoles exhibit diverse therapeutic potentials, including anticancer, antimicrobial (gram-positive bacteria), and neuroprotective activities (e.g., Alzheimer’s disease and epilepsy). These activities stem from their ability to mimic peptide bonds and interact with biological targets like enzymes and receptors .

Advanced Research Questions

Q. How do reaction conditions in superacids influence the reactivity of this compound?

Under Brønsted superacids (e.g., CF₃SO₃H), 1,2,4-oxadiazoles undergo electrophilic activation, enabling regioselective hydroarylation of acetylene substituents. For instance, triflic acid (TfOH) promotes the formation of E/Z-vinyl triflates, which can be further functionalized via Friedel-Crafts reactions with arenes . DFT calculations support the stabilization of cationic intermediates during these transformations .

Q. What strategies mitigate contradictions in yield optimization for halogenated oxadiazole intermediates?

Contradictions in yields often arise from competing side reactions (e.g., oligomerization). Mitigation strategies include:

- Low-temperature protocols : Reducing thermal degradation (e.g., -70°C for NaNH₂/ammonia systems) .

- Lewis acid catalysts : Using AlX₃ (X = Cl, Br) to enhance regioselectivity in halogenation steps .

- Alternative bases : Testing t-BuOK or BuLi for dehydrohalogenation, though these may require further optimization .

Q. How can computational methods guide the design of this compound derivatives for specific biological targets?

- Molecular docking : Predict binding affinities to enzymes like PI3Kα or antimicrobial targets using software such as AutoDock .

- DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anticancer activities .

- QSAR models : Develop quantitative structure-activity relationships to prioritize derivatives for synthesis .

Q. What experimental design principles are critical for evaluating the stability of oxadiazole derivatives under physiological conditions?

- pH-dependent stability assays : Monitor degradation kinetics in buffers simulating gastrointestinal (pH 1.2–6.8) and plasma (pH 7.4) environments.

- Thermogravimetric analysis (TGA) : Assess thermal stability for applications in energetic materials .

- Light exposure tests : UV-Vis spectroscopy to detect photolytic decomposition, particularly for derivatives with conjugated acetylene groups .

Methodological Considerations

Q. How should researchers approach spectral data discrepancies in oxadiazole characterization?

- Cross-validate techniques : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing regioisomers).

- Reference standards : Compare with published data for structurally similar compounds (e.g., 5-arylacetylenyl-1,2,4-oxadiazoles in the Beilstein Archives) .

Q. What are best practices for scaling up lab-scale synthesis of 1,2,4-oxadiazoles?

- Continuous flow chemistry : Minimize side reactions and improve yield consistency .

- Green solvents : Replace DMF or DCM with cyclopentyl methyl ether (CPME) to enhance sustainability .

Data Interpretation and Contradictions

Q. How can conflicting bioactivity results for oxadiazole derivatives be resolved?

Contradictions may arise from assay variability or compound purity. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products